molecular formula C6H15ClN2O2S B3027376 (R)-N-(Piperidin-3-yl)methanesulfonamidehydrochloride CAS No. 1286209-23-1

(R)-N-(Piperidin-3-yl)methanesulfonamidehydrochloride

Cat. No.: B3027376
CAS No.: 1286209-23-1
M. Wt: 214.71
InChI Key: VNFMQVRIDMOXMR-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-(Piperidin-3-yl)methanesulfonamidehydrochloride is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a piperidine ring attached to a methanesulfonamide group, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-(Piperidin-3-yl)methanesulfonamidehydrochloride typically involves the following steps:

    Formation of Piperidine Derivative: The starting material, ®-piperidine, is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms ®-N-(Piperidin-3-yl)methanesulfonamide.

    Formation of Hydrochloride Salt: The resulting ®-N-(Piperidin-3-yl)methanesulfonamide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: ®-N-(Piperidin-3-yl)methanesulfonamidehydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols, under mild to moderate conditions.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

®-N-(Piperidin-3-yl)methanesulfonamidehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-N-(Piperidin-3-yl)methanesulfonamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

    (S)-N-(Piperidin-3-yl)methanesulfonamidehydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    N-(Piperidin-4-yl)methanesulfonamidehydrochloride: A structural isomer with the piperidine ring attached at a different position.

    N-(Piperidin-3-yl)ethanesulfonamidehydrochloride: A homologous compound with an ethane group instead of a methane group.

Uniqueness: ®-N-(Piperidin-3-yl)methanesulfonamidehydrochloride is unique due to its specific stereochemistry and the presence of the methanesulfonamide group, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

N-[(3R)-piperidin-3-yl]methanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-6-3-2-4-7-5-6;/h6-8H,2-5H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFMQVRIDMOXMR-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N[C@@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286209-23-1
Record name Methanesulfonamide, N-(3R)-3-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286209-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-(Piperidin-3-yl)methanesulfonamidehydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-N-(Piperidin-3-yl)methanesulfonamidehydrochloride
Reactant of Route 3
(R)-N-(Piperidin-3-yl)methanesulfonamidehydrochloride
Reactant of Route 4
(R)-N-(Piperidin-3-yl)methanesulfonamidehydrochloride
Reactant of Route 5
Reactant of Route 5
(R)-N-(Piperidin-3-yl)methanesulfonamidehydrochloride
Reactant of Route 6
Reactant of Route 6
(R)-N-(Piperidin-3-yl)methanesulfonamidehydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.